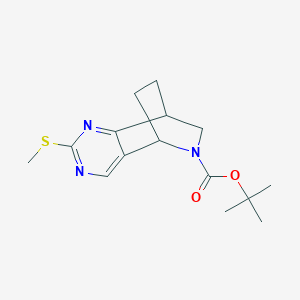

tert-Butyl 2-(methylthio)-5,6,7,8-tetrahydro-5,8-(epiminomethano)quinazoline-10-carboxylate

Description

"tert-Butyl 2-(methylthio)-5,6,7,8-tetrahydro-5,8-(epiminomethano)quinazoline-10-carboxylate" is a quinazoline derivative characterized by a bicyclic core structure fused with a tetrahydro ring system and an epiminomethano bridge. The compound features a tert-butyl carbamate group at position 10 and a methylthio substituent at position 2. Current applications are primarily confined to industrial and scientific research, as indicated by its safety data sheet (SDS), which classifies it for use in controlled laboratory settings .

Properties

IUPAC Name |

tert-butyl 4-methylsulfanyl-3,5,9-triazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-9-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-15(2,3)20-14(19)18-8-9-5-6-11(18)10-7-16-13(21-4)17-12(9)10/h7,9,11H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSNGLBVKSSMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1C3=CN=C(N=C23)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 2-(methylthio)-5,6,7,8-tetrahydro-5,8-(epiminomethano)quinazoline-10-carboxylate is a compound belonging to the quinazoline family, which has been recognized for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C₁₃H₁₉N₃O₂S

- Molecular Weight : 281.37 g/mol

Pharmacological Activities

Recent studies have highlighted various biological activities associated with quinazoline derivatives, including:

- Anticancer Activity : Quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The anti-inflammatory activity of quinazoline derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins that mediate inflammation .

- Antimicrobial Properties : Some quinazoline compounds have shown efficacy against a range of bacterial strains, suggesting potential use as antimicrobial agents .

Case Study 1: Anticancer Activity

A study on quinazolinone-based hybrids reported that certain derivatives exhibited IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells. The most active compound in this series demonstrated a 63% inhibition rate compared to the standard drug erlotinib .

Case Study 2: Anti-inflammatory Activity

Research indicated that modifications to the quinazoline structure could enhance analgesic effects. A derivative with a butyl group at C-2 showed an analgesic activity of 73% at a dosage of 20 mg/kg, outperforming standard diclofenac which exhibited 62% activity .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural features. Key findings include:

- Substituents at C-2 : Increasing lipophilicity by substituting methyl groups with butyl groups enhances bioactivity.

- Hybridization Techniques : The combination of multiple pharmacophores through molecular hybridization has led to compounds with improved potency against various biological targets .

Data Table: Biological Activities of Related Quinazoline Derivatives

Scientific Research Applications

The compound tert-Butyl 2-(methylthio)-5,6,7,8-tetrahydro-5,8-(epiminomethano)quinazoline-10-carboxylate is a member of the quinazoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its scientific research applications, focusing on its pharmacological properties, synthesis methods, and case studies that highlight its utility in various fields.

Pharmacological Applications

-

Anticancer Activity :

- Quinazoline derivatives are known for their potential anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that quinazoline-based compounds can target specific kinases involved in cancer progression.

-

Antimicrobial Properties :

- Some derivatives exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

-

Neurological Disorders :

- Compounds derived from quinazoline structures have been investigated for their neuroprotective effects. They may play a role in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The process often includes:

- Formation of the quinazoline ring via cyclization reactions.

- Introduction of functional groups through methods such as alkylation or acylation.

- Characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.

Case Studies

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry reported that a related quinazoline derivative demonstrated potent inhibition of tumor growth in mouse models. The mechanism was attributed to the compound's ability to interfere with cell cycle progression.

-

Neuroprotective Effects :

- Research highlighted in Neuropharmacology indicated that certain quinazoline derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications in neurodegenerative diseases.

-

Antimicrobial Efficacy :

- A comparative study found that the antimicrobial activity of this compound was significantly higher than standard antibiotics against certain strains of bacteria, showcasing its potential as an alternative treatment option.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on available data:

Table 1: Key Comparisons with Structural Analogs

Key Findings :

Structural Differences: The target compound’s quinazoline core contrasts with the pyrido-pyrimidine system of its analog (Table 1, Row 2). The epiminomethano bridge in the former introduces steric constraints that may influence binding affinity in biological targets compared to the planar pyrido-pyrimidine analog . The methylthio group at position 2 is conserved in both synthetic compounds, suggesting a role in modulating electronic properties or sulfur-mediated interactions.

Functional Applications :

- Both synthetic analogs are used as intermediates in drug discovery, but their divergent core structures likely direct them toward distinct targets. For example, pyrido-pyrimidines are often explored for antiviral activity, while quinazolines are common in kinase inhibitor scaffolds .

- In contrast, camphor stem extracts (Table 1, Row 3) exhibit pharmacological overlap (analgesic, antitussive) with agarwood-derived compounds but lack the synthetic complexity of quinazoline derivatives .

Safety and Handling :

- The synthetic compounds require stringent safety protocols (e.g., PPE, ventilation) due to irritant properties, whereas plant-derived analogs like camphor extracts pose fewer hazards in clinical applications .

Q & A

Q. Q1. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

A1. The compound’s quinazoline core and methylthio substituent suggest a multi-step synthesis involving heterocyclic ring formation and selective functionalization. Key steps include:

- Heterocyclic Assembly : Use a cyclocondensation reaction between an appropriately substituted diamine and carbonyl precursor under acidic conditions, similar to methodologies for related quinazoline derivatives .

- Methylthio Incorporation : Introduce the methylthio group via nucleophilic substitution or thiol-ene chemistry, ensuring regioselectivity by protecting/deprotecting reactive sites (e.g., tert-butyl carboxylate group) .

- Optimization : Apply statistical experimental design (e.g., factorial or response surface methods) to minimize trial-and-error approaches. Computational tools like quantum chemical calculations can predict reaction pathways and transition states, narrowing optimal conditions (e.g., solvent polarity, temperature) .

Q. Q2. How should researchers approach structural characterization, particularly resolving ambiguities in stereochemistry or substituent positioning?

A2. Advanced spectroscopic and computational techniques are critical:

- NMR Analysis : Use 2D NMR (COSY, HSQC, HMBC) to resolve coupling patterns and assign protons/carbons. For stereochemistry, NOESY/ROESY can identify spatial proximities in the epiminomethano bridge .

- X-ray Crystallography : If crystalline, single-crystal diffraction provides definitive stereochemical assignments.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra to confirm substituent positioning .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s bioactivity, and what contradictions arise between in silico and experimental data?

A3. Computational strategies include:

- Docking Studies : Simulate interactions with therapeutic targets (e.g., viral proteases, cancer-related kinases) using software like AutoDock or Schrödinger. However, discrepancies may arise due to incomplete protein conformational sampling or solvent effects .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties, but experimental validation is essential. For example, methylthio groups may enhance membrane permeability but introduce metabolic instability, conflicting with predictions .

- Resolving Contradictions : Cross-validate with in vitro assays (e.g., enzyme inhibition, cytotoxicity) and adjust models using experimental data to refine force fields or scoring functions .

Q. Q4. What experimental designs are suitable for studying its mechanism of action in complex biological systems (e.g., cancer or viral models)?

A4. Prioritize modular assay systems:

- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding partners from cell lysates.

- Pathway Analysis : Combine RNA-seq or proteomics with pathway enrichment tools (e.g., KEGG, Reactome) to map downstream effects .

- Redundancy Checks : Include orthogonal assays (e.g., CRISPR knockdown, inhibitor rescue) to confirm specificity. For example, if the compound inhibits platelet aggregation (as in related derivatives ), validate via thrombin generation or flow cytometry.

Q. Q5. How can researchers address solubility and stability challenges during formulation for in vivo studies?

A5. Methodological considerations:

- Solubility Enhancement : Test co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes.

- Stability Profiling : Conduct accelerated degradation studies under varied pH/temperature. LC-MS can identify degradation products (e.g., tert-butyl deprotection or methylthio oxidation) .

- Prodrug Strategies : Modify the carboxylate or methylthio group to improve bioavailability, then enzymatically cleave in vivo .

Data Analysis & Validation

Q. Q6. What statistical frameworks are recommended for analyzing dose-response or structure-activity relationship (SAR) data?

A6. Use multivariate analysis:

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Compare IC50 values across analogs via ANOVA .

- SAR Exploration : Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Outlier Investigation : Identify compounds deviating from trends using residual analysis; reassess synthesis purity or assay conditions .

Q. Q7. How should conflicting data from replicate experiments be reconciled?

A7. Implement a tiered validation protocol:

- Intra-lab Replicates : Use standardized protocols (e.g., ISO guidelines) to minimize variability. Apply Grubbs’ test to detect outliers.

- Inter-lab Reproducibility : Share samples with collaborators for blinded testing. If discrepancies persist, re-examine environmental factors (e.g., humidity affecting hygroscopic compounds) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .

Regulatory & Safety Considerations

Q. Q8. What safety protocols are critical when handling methylthio-containing compounds?

A8. Key precautions:

- Toxicity Screening : Pre-test in vitro cytotoxicity (e.g., HepG2 cells) to estimate safe handling thresholds.

- Ventilation & PPE : Use fume hoods for synthesis and nitrile gloves to prevent dermal exposure, as methylthio groups may react with skin proteins .

- Waste Management : Quench reactive intermediates (e.g., with NaHCO3) before disposal to avoid exothermic decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.